molecular formula C19H15NO2 B13144056 2-Hydroxy-N,N-diphenylbenzamide CAS No. 62892-76-6

2-Hydroxy-N,N-diphenylbenzamide

Cat. No.: B13144056
CAS No.: 62892-76-6
M. Wt: 289.3 g/mol
InChI Key: AFQVBCVDQCIALC-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N-diphenylbenzamide is an organic compound with the molecular formula C13H11NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH-) attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-N,N-diphenylbenzamide can be synthesized through the benzoylation of N,N-diphenylamine with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-diphenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-N,N-diphenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-diphenylbenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

2-Hydroxy-N,N-diphenylbenzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Hydroxy-N,N-diphenylbenzamide (CAS Number: 62892-76-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C19_{19}H15_{15}NO2_2
Molecular Weight : 289.328 g/mol
LogP : 4.3707

The compound features a hydroxyl group and two phenyl groups attached to the benzamide structure, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of diphenylamine with salicylic acid derivatives. The reaction conditions can vary, but common solvents include DMSO and ethyl acetate, which facilitate the formation of the desired product through nucleophilic substitution mechanisms.

Biological Activity

This compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. Below are some key findings from recent studies:

Antimicrobial Activity

A study highlighted the compound's effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound has promising antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

Research has shown that this compound may inhibit cancer cell proliferation. A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.

Case Studies

  • Study on Antileishmanial Activity :
    In a comparative study, this compound was found to be effective against Leishmania donovani, with an IC50_{50} value significantly lower than that of miltefosine, a standard treatment for leishmaniasis. This suggests potential use in developing new antileishmanial therapies .
  • Nuclear Receptor Binding :
    Another investigation revealed that derivatives of diphenylbenzamide, including this compound, exhibit binding affinity to nuclear receptors involved in cancer progression. This activity is crucial for developing targeted therapies for hormone-responsive cancers .

Properties

CAS No.

62892-76-6

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

2-hydroxy-N,N-diphenylbenzamide

InChI

InChI=1S/C19H15NO2/c21-18-14-8-7-13-17(18)19(22)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H

InChI Key

AFQVBCVDQCIALC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3O

Origin of Product

United States

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